molecular formula C22H16ClN3O5 B4672693 (Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B4672693
M. Wt: 437.8 g/mol
InChI Key: HDTADNCXZDLOGY-UVTDQMKNSA-N
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Description

(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a cyano group, a chloro-nitrophenyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethoxyphenylamine and cyanoacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is studied for its potential as a building block in organic synthesis

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against certain diseases, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives might also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-furfural: A related compound with a similar furan ring structure.

    2-Cyano-3-phenylacrylamide: Shares the cyano and phenyl groups but lacks the furan ring.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar chemical reactivity.

Uniqueness

What sets (Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5/c1-2-30-17-5-3-4-15(11-17)25-22(27)14(13-24)10-18-7-9-21(31-18)19-12-16(26(28)29)6-8-20(19)23/h3-12H,2H2,1H3,(H,25,27)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTADNCXZDLOGY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
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(Z)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

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